molecular formula C91H117N19O26 B184151 Zoptarelin doxorubicin CAS No. 139570-93-7

Zoptarelin doxorubicin

カタログ番号: B184151
CAS番号: 139570-93-7
分子量: 1893.0 g/mol
InChIキー: OOUACICUAVTCEC-LZHWUUGESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

ゾプタレルリン ドキソルビシンは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究への応用

生物活性

Zoptarelin doxorubicin, also known as AEZS-108 or Zoptrex, is a hybrid anticancer agent that combines the properties of a luteinizing hormone-releasing hormone (LHRH) agonist with doxorubicin, a well-known chemotherapeutic agent. This innovative compound was developed to target cancers expressing LHRH receptors, particularly in endometrial and ovarian cancers. Despite its promising design aimed at enhancing the efficacy of doxorubicin while reducing systemic toxicity, clinical trials have yielded mixed results regarding its biological activity.

This compound functions through a dual mechanism:

  • Targeted Delivery : The LHRH agonist component binds specifically to LHRH receptors, which are overexpressed in certain tumors. This targeting is intended to deliver doxorubicin directly to cancer cells, thereby increasing local drug concentration and minimizing exposure to healthy tissues.
  • Cytotoxic Effect : Doxorubicin exerts its antitumor effects by intercalating into DNA, disrupting replication and transcription processes, and inducing apoptosis in rapidly dividing cells.

Phase II Trials

Initial phase II studies indicated that this compound had significant activity and low toxicity in patients with advanced endometrial cancer. Key findings from these trials include:

  • Patient Population : 44 women with stage 3/4 LHRH-positive endometrial cancer.
  • Treatment Regimen : 267 mg/m² IV of zoptarelin every 21 days for up to 8 cycles.
  • Outcomes :
    • Overall response rate: 23%
    • Clinical benefit rate: 70%
    • Median overall survival (OS): 15 months
    • Median time to progression: 7 months
    • Common grade 3/4 adverse events included neutropenia (12%) and leucopenia (9%) .

Phase III Trials

The pivotal ZoptEC trial, however, did not replicate the favorable outcomes observed in phase II. In this larger study involving 512 patients:

  • Comparison : this compound vs. standard doxorubicin (60 mg/m²).
  • Results :
    • Median OS for zoptarelin: 10.9 months
    • Median OS for doxorubicin alone: 10.8 months
    • No significant difference in progression-free survival (PFS) or safety profiles between the two treatments .

Case Studies

Several case studies have highlighted the potential utility of this compound in specific patient populations:

  • Ovarian Cancer :
    • A study evaluated its efficacy in platinum-refractory or resistant ovarian cancer. Out of 42 patients treated:
      • Partial response rate was 14.3%.
      • Stable disease was observed in 38% of patients.
      • Median OS was reported as 53 weeks .
  • Triple-Negative Breast Cancer (TNBC) :
    • Research indicated that this compound combined with inhibitors of aerobic glycolysis significantly decreased cell viability in TNBC cells, suggesting a potential avenue for further investigation .

Safety Profile

The safety profile of this compound appears favorable compared to traditional chemotherapy regimens. The most common adverse effects reported include:

  • Neutropenia
  • Leucopenia
  • Fatigue
  • Nausea

These side effects are consistent with those seen with other forms of chemotherapy but are generally lower in incidence due to the targeted nature of the drug .

特性

CAS番号

139570-93-7

分子式

C91H117N19O26

分子量

1893.0 g/mol

IUPAC名

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate

InChI

InChI=1S/C91H117N19O26/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-/m0/s1

InChIキー

OOUACICUAVTCEC-LZHWUUGESA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O

Key on ui other cas no.

139570-93-7

同義語

AEZS-108
AN-152
LHRH, lysine(6)-doxorubicin
luteinizing hormone-releasing factor (pig), 6-(N6-(5-(2-(4- ((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)- 1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11- dioxo-2-naphthacenyl)-2-oxoethoxy)-1,5-dioxopentyl)-D- lysine)-, (2S-cis)-
Lys(6)-LHRH-doxorubicin
ZEN-008
zoptarelin doxorubicin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。